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Compound of Interest

Compound Name: FAUC-312

Cat. No.: B1672302

Disclaimer: Publicly available scientific literature does not contain specific pharmacological data
(e.g., EC50, Emax) for a compound explicitly named FAUC-312. This guide will utilize FAUC-
312's known identity as a potent and selective dopamine D4 receptor partial agonist and will
incorporate representative quantitative data and experimental protocols from studies on closely
related, well-characterized selective dopamine D4 receptor partial agonists to provide a
comprehensive technical overview.

Executive Summary

FAUC-312 is a potent and highly selective partial agonist of the dopamine D4 receptor, a
member of the D2-like family of G protein-coupled receptors (GPCRs).[1] With a high binding
affinity for the dopamine D4 receptor, FAUC-312 is a critical tool for investigating the role of this
receptor in various neurological and psychiatric conditions. The dopamine D4 receptor is
predominantly expressed in the prefrontal cortex, hippocampus, and amygdala, regions
associated with cognition, emotion, and reward. Its modulation by compounds like FAUC-312
has significant implications for the development of novel therapeutics for disorders such as
schizophrenia, ADHD, and substance use disorders. This document provides an in-depth
technical guide on the core pharmacology of FAUC-312, including its interaction with the
dopamine D4 receptor, the resultant signaling pathways, and detailed experimental protocols
for its characterization.

Quantitative Pharmacological Data
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The pharmacological profile of a selective dopamine D4 receptor partial agonist, representative
of FAUC-312's class, is summarized below. The data highlights its high affinity and partial
efficacy at the D4 receptor, with significantly lower activity at D2 and D3 receptors.

Table 1: Radioligand Binding Affinity

Receptor Subtype Radioligand Ki (nM)
Dopamine D4 [3H]-Spiperone 1.5[1]
Dopamine D2 [3H]-Spiperone >1000
Dopamine D3 [3H]-Spiperone >1000

ble 2: ional Activity ( hibiti |

Receptor Subtype ECso (nM) Emax (% of full agonist)
Dopamine D4 2.7 61.9[2][3]

Dopamine D2 >10,000 N/A

Dopamine D3 >10,000 N/A

Table 3: Functional Activity (B-Arrestin Recruitment

Assay)

Receptor Subtype ECso (nM) Emax (% of full agonist)
Dopamine D4 473 22.5[2][3]

Dopamine D2 >10,000 N/A

Dopamine D3 >10,000 N/A

Signaling Pathways

As a partial agonist at the dopamine D4 receptor, FAUC-312 modulates several intracellular
signaling cascades. The D4 receptor is primarily coupled to the Gai/o family of G proteins.
Upon activation by an agonist, the Gai/o subunit dissociates and inhibits adenylyl cyclase,
leading to a decrease in intracellular cyclic AMP (CAMP) levels. This, in turn, reduces the

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1672302?utm_src=pdf-body
https://www.medchemexpress.com/fauc-312.html?locale=es-ES
https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00231
https://pmc.ncbi.nlm.nih.gov/articles/PMC6466480/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00231
https://pmc.ncbi.nlm.nih.gov/articles/PMC6466480/
https://www.benchchem.com/product/b1672302?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

activity of protein kinase A (PKA). Additionally, the By subunits of the G protein can modulate
the activity of other effectors, including G protein-coupled inwardly-rectifying potassium (GIRK)
channels and voltage-gated calcium channels.
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Compound Synthesis & Purity

Synthesis of
FAUC-312

'

Purification (HPLC)

'

Structural
Characterization (NMR, MS)

'

Purity Analysis (>95%)

In Vitro Characterization

Radioligand Binding Assay
(Determine Ki)

'

cAMP Functional Assay
(Determine EC50, Emax)

'

Selectivity Screening
(D1, D2, D3, D5 Receptors)

In Vivo Evaluvation (Optional)

Pharmacokinetic Studies
(ADME)

'

Pharmacodynamic Studies
(e.g., Behavioral Models)

Data Analysis &
Interpretation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1672302#fauc-312-role-in-neurotransmission]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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